1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane
Description
1-(cyclopropanesulfonyl)-4-[2-(4-methyl-1H-pyrazol-1-yl)ethyl]-1,4-diazepane is a heterocyclic compound featuring a 1,4-diazepane core substituted with a cyclopropanesulfonyl group and a 4-methylpyrazole-containing ethyl chain. This structure combines a seven-membered diazepane ring—a scaffold known for conformational flexibility—with sulfonyl and pyrazole moieties, which are often associated with enhanced binding affinity and metabolic stability in medicinal chemistry .
Properties
IUPAC Name |
1-cyclopropylsulfonyl-4-[2-(4-methylpyrazol-1-yl)ethyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O2S/c1-13-11-15-17(12-13)9-7-16-5-2-6-18(10-8-16)21(19,20)14-3-4-14/h11-12,14H,2-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KHBFCQMKAFMLLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(N=C1)CCN2CCCN(CC2)S(=O)(=O)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.43 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares the target compound with structurally related analogs from the evidence, focusing on substituents, molecular properties, and biological activities:
Key Observations:
Substituent Effects on Activity: The 4-methylpyrazole group in the target compound may enhance selectivity for serotonin receptors compared to 3-chlorophenylpyrazole in , as pyrazole substituents influence receptor binding . Cyclopropanesulfonyl (target) vs.
Synthetic Yields :
- Substitution reactions for diazepane derivatives typically yield 44–51% (e.g., ), suggesting similar efficiency for the target compound’s synthesis.
Structural Flexibility :
- The 1,4-diazepane core allows conformational adaptability, critical for interacting with G-protein-coupled receptors (GPCRs) like 5-HT7R .
Research Findings and Structure-Activity Relationships (SAR)
- Receptor Selectivity : Pyrazole substituents at the 4-position (target) vs. 3-position () may reduce off-target effects. The 3-chlorophenyl analog in showed high 5-HT7R affinity (Ki = 12 nM), suggesting the target’s 4-methylpyrazole could modulate selectivity .
- Sulfonyl Group Impact : Cyclopropanesulfonyl’s compact size may confer metabolic stability compared to bulkier aryl sulfonides (e.g., ), a feature critical for oral bioavailability .
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